(1,3-dioxoisoindol-2-yl) 3-methyloxolane-3-carboxylate
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Overview
Description
(1,3-dioxoisoindol-2-yl) 3-methyloxolane-3-carboxylate is a chemical compound with a complex structure that includes both isoindoline and oxolane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(1,3-dioxoisoindol-2-yl) 3-methyloxolane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxolane ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (1,3-dioxoisoindol-2-yl) 3-methyloxolane-3-carboxylate is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or interaction with biological macromolecules, making it a candidate for drug development .
Medicine
In medicine, this compound is explored for its therapeutic potential. It may have applications in the treatment of diseases such as cancer or infectious diseases due to its ability to interact with specific molecular targets .
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its unique structure allows it to impart specific properties to the materials, such as increased stability or reactivity .
Mechanism of Action
The mechanism of action of (1,3-dioxoisoindol-2-yl) 3-methyloxolane-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
Uniqueness
(1,3-dioxoisoindol-2-yl) 3-methyloxolane-3-carboxylate is unique due to its combination of isoindoline and oxolane rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C14H13NO5 |
---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 3-methyloxolane-3-carboxylate |
InChI |
InChI=1S/C14H13NO5/c1-14(6-7-19-8-14)13(18)20-15-11(16)9-4-2-3-5-10(9)12(15)17/h2-5H,6-8H2,1H3 |
InChI Key |
MEJHIYHHFUCYMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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